molecular formula C4H11ClN2O B020151 4-Aminobutanamide hydrochloride CAS No. 13031-62-4

4-Aminobutanamide hydrochloride

Cat. No. B020151
CAS RN: 13031-62-4
M. Wt: 138.59 g/mol
InChI Key: MVEPJLNIXKEKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Aminobutanamide hydrochloride and related derivatives often involves aminolysis reactions and careful selection of precursors to achieve the desired compound with specific inhibitory or activating effects on biological targets. For example, a series of 2-substituted 4-hydroxybutanamide derivatives have been synthesized through the aminolysis of appropriate dihydrofuran-2(3H)-one derivatives, indicating a method for producing compounds with potential biological activities (Kowalczyk et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of 4-Aminobutanamide hydrochloride derivatives is crucial for understanding their potential biological effects. Studies often employ techniques like X-ray crystallography and spectroscopy to elucidate the structure-activity relationships that underpin the compound's interaction with biological targets. For instance, the structural parameters that confer anticonvulsant activity in derivatives of (R)-N'-benzyl 2-amino-3-methylbutanamide highlight the importance of specific structural components for maximal activity (King et al., 2011).

Chemical Reactions and Properties

4-Aminobutanamide hydrochloride and its derivatives undergo various chemical reactions that highlight their reactivity and potential utility in synthesis and biological applications. For example, the synthesis and antimicrobial activity of new carbamoyl-containing oxa(thia)zolidines and 3-dialkylaminobutanamides involve 3-amino-4-hydroxybutanamides, demonstrating the compound's versatility in chemical synthesis (Tlekhusezh et al., 1999).

Scientific Research Applications

  • Inhibitors of Gamma-Aminobutyric Acid Transporters : 2-Substituted 4-hydroxybutanamides, closely related to 4-Aminobutanamide hydrochloride, have been identified as potential inhibitors of gamma-aminobutyric acid (GABA) transporters mGAT1-mGAT4. These compounds show promise for their antinociceptive and motor coordination effects, which could be beneficial in pain management and neurological conditions (Kowalczyk et al., 2013).

  • Synthesis of Deuterium-Enriched Compounds : A method for synthesizing deuterium-enriched L-glutamine and 4-aminobutanamide from pyridazinones has been developed. This process is particularly valuable in the pharmaceutical industry for creating amino acids with specific isotopic labels (Stogniew, Geelhaar, & Callery, 1981).

  • Potential in Neurological Disorders : N-benzyl-4-hydroxybutanamide derivatives, which are structurally similar to 4-Aminobutanamide hydrochloride, have been explored for their potential as treatments for neurological disorders like epilepsy, neuropathic pain, and depression. These compounds show promising anticonvulsant, antinociceptive, and antidepressant activities (Zaręba et al., 2021).

  • Pharmaceutical Intermediate Synthesis : A simple and industrially viable method has been developed for synthesizing 4-Aminobutanamide from 4-Aminobutyric acid. This method is particularly relevant for producing pharmaceutical intermediates (Huang Jin-cheng, 2011).

  • Orthodontic Applications : A bisphosphonate derivative of 4-Aminobutanamide, AHBuBP, has shown effectiveness in reducing orthodontic tooth movements in rats, suggesting its potential use in orthodontics for anchorage and retaining teeth (Igarashi, Mitani, Adachi, & Shinoda, 1994).

  • Electrochemical Sensors : Electrochemical sensors have been developed for the quick and sensitive analysis of 4-aminoquinoline drugs, which are structurally related to 4-Aminobutanamide hydrochloride. These sensors are advantageous for their simplicity and limited resource use, especially in biological and environmental sample analysis (Matrouf et al., 2022).

  • Anticonvulsant Drug Development : Compounds structurally similar to 4-Aminobutanamide hydrochloride, specifically derivatives of 4-aminobutanamides, have demonstrated significant anticonvulsant activity against pentylenetetrazole-induced seizures, indicating their potential as new anticonvulsant drugs (Kowalczyk et al., 2014).

Safety And Hazards

4-Aminobutanamide hydrochloride has several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-aminobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEPJLNIXKEKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156451
Record name 4-Aminobutyramide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutanamide hydrochloride

CAS RN

13031-62-4
Record name Butanamide, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyramide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyramide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutyramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Aminobutanamide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBB62LLN98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminobutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Aminobutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Aminobutanamide hydrochloride
Reactant of Route 4
4-Aminobutanamide hydrochloride
Reactant of Route 5
4-Aminobutanamide hydrochloride
Reactant of Route 6
4-Aminobutanamide hydrochloride

Citations

For This Compound
8
Citations
JP Kaplan, BM Raizon, M Desarmenien… - Journal of Medicinal …, 1980 - ACS Publications
… The ketone 2 (15 g, 0.06 mol) was added to a solution of 4-aminobutanamide hydrochloride (9 g, 0.065 mol) and NaOMe (3.25 g, 0.06 mol) in MeOH (0.6 L). The mixture was …
Number of citations: 136 pubs.acs.org
DP Martin, RT Bibart… - Journal of the American …, 1994 - ACS Publications
An improved method for the synthesis of analogs of coenzyme A (CoA) and its thioesters, which are modified in the thiol or thioester moiety, has been developed using a combination of …
Number of citations: 61 pubs.acs.org
J Allen, D Giffard - Journal of Labelled Compounds and …, 1982 - Wiley Online Library
Progabide®, 4‐[[(4‐chlorophenyl) (5‐fluoro‐2‐hydroxyphenyl)‐methylene]amino] butanamide, labelled individually with carbon‐14 in the butanamide side‐chain and in the imino …
D Stachura - 2022 - digital.library.adelaide.edu.au
Biotin protein ligase (BPL) is a ubiquitous enzyme that catalyzes the conjugation of biotin and ATP to give biotinyl-5’-AMP 1.02, a key intermediate in the activation of biotin dependent …
Number of citations: 0 digital.library.adelaide.edu.au
DP Martin - 1994 - search.proquest.com
This research concentrates on the enzyme catalyzed synthesis and application of a variety of coenzyme A (CoA) analogs. A phosphopantetheine analog containing a thioester bond in …
Number of citations: 0 search.proquest.com
LA Slater - 1998 - search.proquest.com
Plasmodium species is transmitted between humans by the female anopheles mosquito. It kills 1.5-2.7 million people every year and 40% of humanity lives in an endemic area. …
Number of citations: 5 search.proquest.com
WM Welch, CA Harbert… - Journal of Medicinal …, 1980 - ACS Publications
… The ketone 2 (15 g, 0.06 mol) was added to a solution of 4-aminobutanamide hydrochloride (9 g, 0.065 mol) and NaOMe (3.25 g, 0.06 mol) in MeOH (0.6 L). The mixture was …
Number of citations: 13 pubs.acs.org
HD Boswell, AB Watson, NJ Walton, DJ Robins - Phytochemistry, 1993 - Elsevier
N-Ethylputrescine dihydrochloride has been synthesized by an improved procedure and it is converted by transformed root cultures of Nicotiana rustica into the nicotine analogue, N′-…
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.